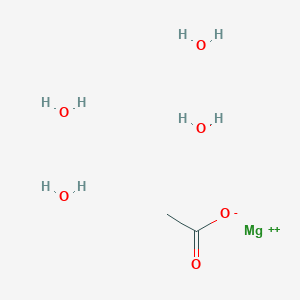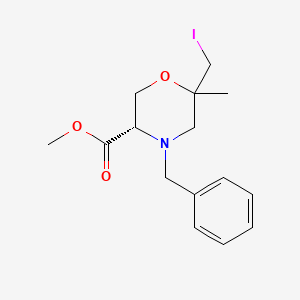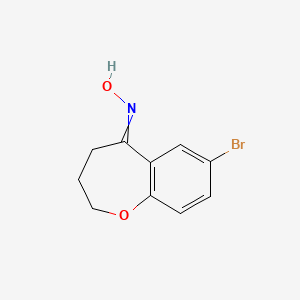![molecular formula C10H17ClFN3O2S B11819143 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H17ClFN3O2S and a molecular weight of 297.77 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a sulfonamide group, and a methylaminoethyl substituent on a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride typically involves multiple steps, including nitration, reduction, and sulfonation reactions. The process begins with the nitration of a fluorobenzene derivative, followed by the reduction of the nitro group to an amine. The amine is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of the fluorine atom and sulfonamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
- 4-Fluoro-3-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
- 3-Chloro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
Uniqueness
The unique combination of the fluorine atom and the sulfonamide group in 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17ClFN3O2S |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
3-fluoro-4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16FN3O2S.ClH/c1-13-5-6-14(2)10-4-3-8(7-9(10)11)17(12,15)16;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,15,16);1H |
InChI Key |
LXVAIVPBLGTISY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)


